molecular formula C6H11ClO2 B3049670 Methyl 3-chloro-2,2-dimethylpropanoate CAS No. 21491-96-3

Methyl 3-chloro-2,2-dimethylpropanoate

Cat. No.: B3049670
CAS No.: 21491-96-3
M. Wt: 150.6 g/mol
InChI Key: CKYBSQGDQJXNSB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,2-dimethylpropanoate is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated ester that finds applications in various fields due to its unique chemical properties

Mechanism of Action

Target of Action

Methyl 3-chloro-2,2-dimethylpropanoate is a synthetic compound that has been studied for its potential biological activities. Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting that this compound may also target cancer cells.

Mode of Action

It’s suggested that related compounds show affinity to the heat shock proteins trap1, which could potentially explain their antiproliferative activities . This suggests that this compound might interact with similar targets, leading to changes in cell proliferation.

Biochemical Pathways

The inhibition of cell proliferation suggests that it may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Related compounds have been found to inhibit the proliferation of colon cancer cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Cellular Effects

The cellular effects of Methyl 3-chloro-2,2-dimethylpropanoate are currently under investigation. Preliminary studies suggest that this compound may selectively inhibit the proliferation of certain types of cells . It’s believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It’s thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,2-dimethylpropanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-2,2-dimethylpropanoic acid.

    Reduction: 3-chloro-2,2-dimethylpropanol.

Scientific Research Applications

Methyl 3-chloro-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Methyl 3-chloro-2,2-dimethylpropanoate can be compared with other similar compounds such as:

    Methyl 3-chloro-2-methylpropanoate: Similar structure but with one less methyl group, leading to different reactivity and applications.

    Methyl 3-bromo-2,2-dimethylpropanoate: Bromine instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    Ethyl 3-chloro-2,2-dimethylpropanoate: Ethyl ester instead of methyl ester, which can influence the compound’s physical properties and reactivity.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Properties

IUPAC Name

methyl 3-chloro-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYBSQGDQJXNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337517
Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21491-96-3
Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21491-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-chloro-2,2-dimethyl-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

219 g of chloropivaloyl chloride was added drop-by-drop to a chilled (0°-5° C.), stirred solution of 141.4 g of triethylamine in 320 g of anhydrous methanol. The resulting mixture was warmed to room temperature in one hour, and most of the methanol was evaporated under reduced pressure. The residue was mixed with water and extracted with ether. The extract was dried (MgSO4), and the solvent was evaporated. The residue was distilled to give methyl 3-chloro-2,2-dimethylpropionate (3A), b.p.: 40°-50° C. (14 Torr.).
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
141.4 g
Type
reactant
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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